methyl 4-(pyrrolidine-1-carbonyl)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(pyrrolidine-1-carbonyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-17-13(16)11-6-4-10(5-7-11)12(15)14-8-2-3-9-14/h4-7H,2-3,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWVTOYUVOZTQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 4 Pyrrolidine 1 Carbonyl Benzoate
Classical Amidation and Esterification Routes
Traditional methods for synthesizing methyl 4-(pyrrolidine-1-carbonyl)benzoate rely on well-established amidation and esterification reactions. These routes are characterized by their reliability and the use of readily available starting materials.
Preparation from 4-(Methoxycarbonyl)benzoic Acid via Acid Chloride Formation and Subsequent Amidation
A robust and frequently employed method begins with 4-(methoxycarbonyl)benzoic acid. This process involves a two-step sequence: the conversion of the carboxylic acid to a more reactive acid chloride, followed by amidation with pyrrolidine (B122466). The initial activation of the carboxylic acid is typically achieved using a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF). nih.govresearchgate.net
The resulting intermediate, methyl 4-(chlorocarbonyl)benzoate, is highly reactive and is not usually isolated. It is directly treated with pyrrolidine in the presence of a base, like triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. This method is advantageous due to its high yields and straightforward procedure. nih.gov
Reaction Scheme:
Acid Chloride Formation: 4-(Methoxycarbonyl)benzoic acid + SOCl₂ → Methyl 4-(chlorocarbonyl)benzoate + SO₂ + HCl
Amidation: Methyl 4-(chlorocarbonyl)benzoate + Pyrrolidine + Base → this compound + Base·HCl
A typical experimental procedure involves refluxing 4-(methoxycarbonyl)benzoic acid with thionyl chloride in an inert solvent like chloroform. nih.govresearchgate.net After removing the excess chlorinating agent, a solution of pyrrolidine and a tertiary amine base is added to the crude acid chloride at room temperature to yield the final product. nih.gov
| Parameter | Condition/Reagent | Purpose | Reference |
|---|---|---|---|
| Starting Material | 4-(Methoxycarbonyl)benzoic acid | Provides the benzoate (B1203000) backbone | nih.gov |
| Chlorinating Agent | Thionyl chloride (SOCl₂) | Activates the carboxylic acid | nih.govresearchgate.net |
| Amine | Pyrrolidine | Forms the amide bond | orgsyn.org |
| Base | Triethylamine | Neutralizes HCl byproduct | nih.gov |
| Solvent | Chloroform | Reaction medium | nih.gov |
| Yield | Excellent | - | nih.gov |
Amidation of Methyl 4-(chlorocarbonyl)benzoate with Pyrrolidine
This pathway is a variation of the previous method where the starting material is the pre-synthesized acid chloride, methyl 4-(chlorocarbonyl)benzoate. This approach is beneficial when the acid chloride is commercially available or prepared in a separate batch, allowing for a more streamlined amidation step.
The reaction involves the direct nucleophilic acyl substitution of the chloride by pyrrolidine. The conditions are similar to the in-situ preparation, requiring a suitable solvent and a base to scavenge the generated HCl. The stoichiometry and reaction conditions can be carefully controlled to ensure the selective reaction at the acyl chloride over the ester group. nih.gov
Advanced and Catalytic Synthetic Approaches
Modern synthetic chemistry aims to develop more efficient, sustainable, and atom-economical methods. These advanced routes often employ catalysts or alternative energy sources to achieve the desired transformation under milder conditions.
Oxidative Amidation through Visible Light Photocatalysis
Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions under mild conditions. nih.govglobethesis.com Oxidative amidation allows for the direct coupling of aldehydes or alcohols with amines to form amides, bypassing the need for pre-activated carboxylic acid derivatives. nih.gov For the synthesis of benzoate derivatives, this could involve the photocatalytic oxidation of a suitable benzyl (B1604629) precursor in the presence of pyrrolidine. rsc.org
While a specific protocol for this compound via this method is not extensively detailed, the general principle involves a photocatalyst that, upon light absorption, initiates an electron transfer process. nih.gov This leads to the formation of radical intermediates that couple to form the amide bond. This approach offers a greener alternative to classical methods that use stoichiometric and often harsh reagents. nih.govnih.gov
Microwave-Assisted Synthetic Strategies for Analogous Pyrrolidine-Fused Esters
Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times, increase yields, and improve product purity compared to conventional heating methods. researchgate.netrsc.org The application of microwave irradiation has been successful in the synthesis of various pyrrolidine-fused heterocyclic compounds and N-alkylation reactions involving benzoate derivatives. mdpi.comnih.govresearchgate.net
For instance, the N-alkylation of a pyrrolidine-fused chlorin (B1196114) with methyl 4-(bromomethyl)benzoate (B8499459) was achieved in just 5 minutes at 75°C using microwave heating, a significant improvement over conventional methods. mdpi.comresearchgate.net While this example is not a direct amidation, it highlights the potential of microwave technology to accelerate reactions involving the benzoate and pyrrolidine moieties, suggesting its applicability for the rapid synthesis of this compound from appropriate precursors. researchgate.netmdpi.com
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
|---|---|---|---|
| Reaction Time | Hours to Days | Minutes | rsc.orgmdpi.com |
| Temperature | Often elevated (reflux) | Controlled, rapid heating | mdpi.comresearchgate.net |
| Yield | Variable | Often higher | researchgate.net |
| Purity | May require extensive purification | Often improved | researchgate.net |
Exploration of Carbon-Carbon Bond Formation Strategies for Benzoate Derivatives
The synthesis of the core aromatic structure, the benzoate derivative itself, relies on fundamental carbon-carbon bond-forming reactions. organic-chemistry.org While not a direct method for the final amidation step, these strategies are crucial for creating the substituted benzene (B151609) ring precursor.
Methods such as the Grignard reaction, where a Grignard reagent like phenylmagnesium bromide is carboxylated, are classic examples used to form benzoic acid from simpler precursors like bromobenzene. wikipedia.org More advanced palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, provide versatile and highly efficient ways to construct substituted benzoate systems from aryl halides and appropriate coupling partners. chemistry.coach These foundational C-C bond-forming reactions are indispensable for creating the molecular scaffold upon which the ester and amide functionalities are later installed. organic-chemistry.orglibretexts.org
Structural Elucidation and Conformational Analysis of Methyl 4 Pyrrolidine 1 Carbonyl Benzoate
Advanced Spectroscopic Characterization for Structural Confirmation
Spectroscopic methods are indispensable tools for the initial confirmation of a synthesized compound's identity. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the electronic environment of individual atoms, while Infrared (IR) spectroscopy identifies the functional groups present, and Mass Spectrometry (MS) confirms the molecular weight.
Detailed Nuclear Magnetic Resonance Spectroscopy (¹H and ¹³C NMR) for Elucidating Molecular Architecture
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the methylene (B1212753) protons of the pyrrolidine (B122466) ring.
Aromatic Protons: The benzene (B151609) ring, being para-substituted, will exhibit a characteristic AA'BB' splitting pattern. Two doublets are expected in the downfield region (typically δ 7.0-8.5 ppm). In the piperidine (B6355638) analog, these appear as doublets at approximately δ 8.09 ppm and δ 7.47 ppm, corresponding to the protons ortho and meta to the ester group, respectively. nih.govresearchgate.net
Methyl Protons: A sharp singlet for the three protons of the methyl ester group (–OCH₃) is anticipated in the upfield region, around δ 3.95 ppm, as seen in the piperidine analog. nih.govresearchgate.net
Pyrrolidine Protons: The eight protons of the pyrrolidine ring would typically appear as two multiplets. The four protons adjacent to the nitrogen atom (α-protons) would be further downfield due to the deshielding effect of the amide carbonyl and nitrogen, likely in the δ 3.4-3.8 ppm range. The remaining four protons (β-protons) would be expected at a more shielded position, around δ 1.8-2.2 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.
Carbonyl Carbons: Two signals are expected in the highly deshielded region for the two carbonyl carbons. The ester carbonyl (C=O) signal is typically around δ 166 ppm, while the amide carbonyl signal appears slightly further downfield, around δ 169 ppm. nih.govresearchgate.net
Aromatic Carbons: Four distinct signals are expected for the six aromatic carbons. The carbon attached to the ester group (ipso-carbon) and the carbon attached to the amide group would appear around δ 130-145 ppm. The other aromatic carbons would resonate in the δ 125-130 ppm range. nih.govresearchgate.net
Methyl Carbon: The methyl ester carbon (–OCH₃) will produce a signal in the upfield region, typically around δ 52 ppm. nih.govresearchgate.net
Pyrrolidine Carbons: The four carbon atoms of the pyrrolidine ring are expected to produce two signals. The carbons alpha to the nitrogen would be deshielded, appearing around δ 45-50 ppm, while the beta carbons would be more shielded, resonating around δ 24-27 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Methyl 4-(pyrrolidine-1-carbonyl)benzoate Data for aromatic and ester moieties are based on the structurally similar methyl 4-(piperidine-1-carbonyl)benzoate. nih.govresearchgate.net
| ¹H NMR (Proton) | ¹³C NMR (Carbon) | ||
|---|---|---|---|
| Assignment | Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) |
| Aromatic (2H, d) | ~8.1 | Amide C=O | ~169 |
| Aromatic (2H, d) | ~7.5 | Ester C=O | ~166 |
| -OCH₃ (3H, s) | ~3.9 | Aromatic (ipso-amide) | ~141 |
| Pyrrolidine α-CH₂ (4H, m) | 3.4 - 3.8 | Aromatic (ipso-ester) | ~131 |
| Pyrrolidine β-CH₂ (4H, m) | 1.8 - 2.2 | Aromatic CH | 127 - 130 |
| -OCH₃ | ~52 | ||
| Pyrrolidine α-C | 45 - 50 | ||
| Pyrrolidine β-C | 24 - 27 |
Application of Infrared and Mass Spectrometry for Functional Group Identification and Molecular Weight Confirmation
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrations of functional groups. For this compound, the most prominent absorption bands are associated with the carbonyl groups.
Ester C=O Stretch: A strong, sharp absorption band is expected for the ester carbonyl group, typically found in the range of 1720-1740 cm⁻¹. The piperidine analog shows this peak at 1724 cm⁻¹. nih.gov
Amide C=O Stretch: Another strong absorption band for the tertiary amide carbonyl (N-C=O) is expected at a lower wavenumber, generally between 1630-1680 cm⁻¹, due to resonance. The piperidine analog exhibits this band at 1680 cm⁻¹. nih.gov
C-O and C-N Stretches: Vibrations corresponding to the C-O stretch of the ester and the C-N stretch of the amide are expected in the fingerprint region (1100-1300 cm⁻¹). nih.gov
Aromatic C=C Stretches: Medium to weak absorptions for the aromatic ring C=C bonds are typically observed around 1450-1600 cm⁻¹.
Table 2: Characteristic Infrared Absorption Bands Data based on values for the structurally similar methyl 4-(piperidine-1-carbonyl)benzoate. nih.gov
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| Ester Carbonyl (C=O) Stretch | ~1724 |
| Amide Carbonyl (C=O) Stretch | ~1680 |
| Aromatic C=C Stretch | 1430 - 1600 |
| Ester C-O Stretch | 1270 - 1300 |
| Amide C-N Stretch | 1100 - 1120 |
Mass Spectrometry (MS): High-resolution mass spectrometry confirms the molecular formula of the compound by providing a highly accurate measurement of its mass. The molecular formula for this compound is C₁₃H₁₅NO₃. This corresponds to a calculated monoisotopic mass of 233.1052 Da, which would be observed as the molecular ion peak [M]⁺ or a related species like [M+H]⁺ in the mass spectrum. nih.gov
Solid-State Structural Investigations
X-ray Crystallographic Analysis of Structurally Related Amide-Benzoates
The crystal structure of the closely related methyl 4-(piperidine-1-carbonyl)benzoate has been determined, offering a reliable model for the solid-state conformation of the target compound. nih.gov The analysis reveals that the compound crystallizes in the triclinic space group P-1. nih.gov
Key structural features include the relative orientations of the functional groups. The ester group is nearly coplanar with the aromatic ring, facilitating electronic conjugation. In contrast, the amide carbonyl group is significantly twisted out of the plane of the benzene ring. nih.gov This twisting is a common feature in N-benzoyl amides and is influenced by steric interactions between the ring systems.
Table 3: Selected Crystal Data for Methyl 4-(piperidine-1-carbonyl)benzoate (A structural analog of the target compound). nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₄H₁₇NO₃ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.879 |
| b (Å) | 9.693 |
| c (Å) | 12.190 |
| α (°) | 69.684 |
| β (°) | 82.535 |
| γ (°) | 77.502 |
| Volume (ų) | 634.9 |
Analysis of Intermolecular Interactions and Crystal Packing Motifs
The way molecules pack in a crystal is governed by a network of intermolecular forces. In the case of the piperidine analog of this compound, the crystal structure lacks strong, classical hydrogen bonds (like N-H···O or O-H···O) because the molecule does not possess hydrogen bond donor groups. nih.gov
Conformational Dynamics and Stereochemical Considerations
In solution, molecules are not static but exist in a dynamic equilibrium of different conformations. For this compound, two main areas of conformational flexibility are the rotation around the Ar-C(O) and (O)C-N bonds, and the puckering of the pyrrolidine ring.
The N-acyl substituent significantly influences the conformation of the pyrrolidine ring. Studies on N-acyl-pyrrolidines show that the acyl group tends to restrict the possible conformations, often driving substituents into specific axial or equatorial orientations to minimize steric strain. The five-membered pyrrolidine ring is not planar and adopts "envelope" or "twist" conformations to relieve torsional strain. The specific preferred conformation is a result of the interplay between the steric demands of the benzoyl group and the inherent puckering of the ring.
Chemical Reactivity and Transformations of Methyl 4 Pyrrolidine 1 Carbonyl Benzoate
Reactivity at the Ester Moiety
The ester group is a significant site of reactivity in methyl 4-(pyrrolidine-1-carbonyl)benzoate, primarily undergoing nucleophilic acyl substitution reactions.
Mechanistic Studies of Ester Hydrolysis under Varying Conditions
The hydrolysis of the methyl ester group to the corresponding carboxylic acid, 4-(pyrrolidine-1-carbonyl)benzoic acid, is a well-studied transformation that can proceed under acidic, basic, or neutral conditions. The mechanism is fundamentally a nucleophilic acyl substitution.
Under basic conditions, the reaction is initiated by the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This step is typically the rate-determining step and results in the formation of a tetrahedral intermediate. researchgate.net The subsequent collapse of this intermediate expels the methoxide (B1231860) ion, yielding the carboxylate, which is then protonated in a final workup step to give the carboxylic acid. The kinetics of this process are often second-order, being first-order in both the ester and the hydroxide ion concentration. researchgate.net
Acid-catalyzed hydrolysis begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following proton transfer, methanol (B129727) is eliminated, and deprotonation of the resulting species yields the carboxylic acid.
The rate of hydrolysis is significantly influenced by the electronic nature of substituents on the aromatic ring. While the pyrrolidine-1-carbonyl group is not directly conjugated with the ester, its electronic influence is transmitted through the benzene (B151609) ring. Kinetic studies on related benzoate (B1203000) esters show that electron-withdrawing groups typically accelerate the rate of hydrolysis by stabilizing the negatively charged transition state, while electron-donating groups have the opposite effect. semanticscholar.org
Table 1: Conditions for Methyl Ester Hydrolysis
| Condition | Catalyst/Reagent | Mechanism | Key Intermediate |
|---|---|---|---|
| Basic | NaOH, KOH | Nucleophilic Acyl Substitution | Tetrahedral Intermediate |
| Acidic | HCl, H₂SO₄ | Acid-Catalyzed Nucleophilic Acyl Substitution | Protonated Carbonyl |
Transesterification Reactions with Various Alcohols
Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl or aryl group from an alcohol. This reaction is typically catalyzed by an acid or a base and is an equilibrium process. To drive the reaction to completion, the alcohol reactant is often used in excess, or the methanol by-product is removed as it forms. nih.gov
Various catalysts can be employed to facilitate this transformation, including mineral acids, metal alkoxides, and organometallic compounds. researchgate.net The reaction mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. The choice of alcohol can range from simple primary and secondary alcohols to more complex polyols. nih.gov This reaction is a versatile method for modifying the ester moiety to synthesize a library of different esters from the parent compound. nih.gov
Reactivity at the Amide Moiety
The amide bond in this compound is significantly more stable and less reactive than the ester bond due to the delocalization of the nitrogen lone pair into the carbonyl group. This resonance stabilization imparts a partial double bond character to the C-N bond, making it stronger and less susceptible to nucleophilic attack. Consequently, more forcing conditions are required to induce reactions at this site.
Aminolysis and Transamidation Reactions
Aminolysis refers to the cleavage of a chemical bond by an amine. In the context of this molecule, the term could refer to the aminolysis of the ester bond (leading to a different amide) or the amide bond (transamidation). Aminolysis of the ester group can occur when the compound is treated with a primary or secondary amine, often requiring a catalyst to proceed at a reasonable rate. researchgate.net For instance, reactions of methyl benzoate with amines like benzylamine (B48309) or pyrrolidine (B122466) can be accelerated using catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net
Transamidation, the exchange of the pyrrolidine group with another amine, is a more challenging transformation due to the high stability of the amide bond. This reaction typically requires transition-metal catalysis or the activation of the amide bond to make the carbonyl carbon more electrophilic.
Cleavage of the Amide Bond
Cleavage of the robust C–N bond of the N-benzoyl pyrrolidine structure requires specific and often harsh chemical methods. Standard hydrolytic methods that readily cleave the ester are generally ineffective for the amide bond. Recent advancements have demonstrated that reductive methods can achieve this transformation. For example, a combination of a Lewis acid and photoredox catalysis can enable the single-electron transfer to the amide, leading to the reductive cleavage of the C–N bond. acs.org It has been noted that less strained cyclic amides, such as those derived from pyrrolidine, are generally stable and resistant to cleavage under certain conditions that are effective for more strained systems like azetidinyl amides. mdpi.com
Table 2: Comparison of Ester and Amide Bond Reactivity
| Feature | Ester Moiety | Amide Moiety |
|---|---|---|
| Relative Reactivity | More reactive | Less reactive (more stable) |
| Bond Cleavage | Readily cleaved by hydrolysis, aminolysis | Requires harsh conditions or specific catalysis |
| Key Reactions | Hydrolysis, Transesterification, Aminolysis | Reductive C-N Bond Cleavage, Transamidation |
Reactions Involving the Pyrrolidine Nitrogen
The nitrogen atom within the pyrrolidine ring is a tertiary amine and possesses a lone pair of electrons, making it both basic and nucleophilic. This allows it to participate in reactions with electrophiles.
The nitrogen can be readily protonated by Brønsted acids to form a pyrrolidinium (B1226570) salt. nuph.edu.ua This basicity influences the solubility of the molecule in aqueous acidic solutions. As a nucleophile, the nitrogen can react with alkylating agents, such as alkyl halides, to form quaternary ammonium (B1175870) salts. The pyrrolidine nitrogen can also participate in the formation of enamines when reacted with ketones or aldehydes, a reaction that showcases its nucleophilic character. orgsyn.org The reactivity of this nitrogen atom provides a handle for further functionalization of the molecule, independent of the reactions at the ester and amide moieties.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the pyrrolidine ring in this compound is part of an amide functional group. Due to the resonance delocalization of the nitrogen lone pair of electrons into the adjacent carbonyl group, this nitrogen is significantly less nucleophilic than that of a simple secondary amine. Consequently, direct N-alkylation and N-acylation reactions on the amide nitrogen are generally challenging and require specific activation or harsh reaction conditions.
N-Alkylation:
Direct alkylation of the amide nitrogen is typically not a facile process. Strong bases are often required to deprotonate the amide, which can lead to competing reactions at other sites, such as the α-protons of the pyrrolidine ring or hydrolysis of the ester. However, under specific conditions, such as the use of highly reactive alkylating agents or phase-transfer catalysis, N-alkylation of amides can be achieved. For instance, the Mitsunobu reaction, which involves the use of triphenylphosphine (B44618) and a dialkyl azodicarboxylate, can be employed for the N-alkylation of amides with alcohols.
N-Acylation:
Similarly, N-acylation of the amide nitrogen to form an imide is an unfavorable process under standard acylation conditions (e.g., using acyl chlorides or anhydrides with a base). The already electron-deficient nature of the amide nitrogen makes it a poor nucleophile for attacking another acylating agent. More specialized and reactive reagents or catalysts would be necessary to drive this transformation.
| Reaction Type | Reagent/Condition | Expected Outcome | Reactivity Level |
| N-Alkylation | Alkyl halide with a strong base (e.g., NaH) | Potential for competing reactions | Low |
| N-Alkylation | Mitsunobu Reaction (PPh₃, DEAD, R-OH) | Formation of N-alkylated product | Moderate |
| N-Acylation | Acyl chloride or anhydride (B1165640) with a base | No significant reaction expected | Very Low |
Heterocyclic Ring-Opening Reactions
The pyrrolidine ring in N-acyl derivatives such as this compound is generally stable. However, under certain reductive or oxidative conditions, cleavage of the C-N bonds of the heterocyclic ring can occur. These reactions are not typically spontaneous and require specific reagents to proceed.
Reductive ring-opening of N-acyl pyrrolidines can be achieved using strong reducing agents, such as those employed in Birch-type reductions or through electrochemical methods. These reactions often lead to the formation of linear amino alcohol derivatives after cleavage of one of the C-N bonds.
Oxidative ring-opening is also a possibility, often initiated by radical reactions. For example, treatment with certain oxidizing agents in the presence of a radical initiator could lead to the cleavage of the pyrrolidine ring. However, these are specialized reactions and not considered part of the compound's general reactivity under common laboratory conditions. Given the stability of the N-aroylpyrrolidine moiety, significant energy input or highly reactive species are necessary to induce ring-opening. Therefore, for this compound, such reactions are considered not applicable under normal conditions.
Electrophilic and Nucleophilic Aromatic Substitution on the Benzoate Ring
The benzoate ring of this compound is substituted with two groups: the methyl ester (-COOCH₃) and the pyrrolidine-1-carbonyl group (-CON(CH₂)₄). Both of these substituents are electron-withdrawing and therefore deactivate the aromatic ring towards electrophilic aromatic substitution.
Electrophilic Aromatic Substitution (EAS):
The carbonyl groups of both the ester and the amide withdraw electron density from the benzene ring through resonance and inductive effects. This deactivation makes electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, more difficult to achieve compared to unsubstituted benzene.
The directing effect of these substituents must also be considered. Both the ester and the amide groups are meta-directing for electrophilic attack. Since they are located para to each other, they will direct incoming electrophiles to the positions meta to themselves, which are the 3- and 5-positions of the benzoic acid ring.
| Reaction Type | Reagent/Condition | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | Methyl 3-nitro-4-(pyrrolidine-1-carbonyl)benzoate |
| Bromination | Br₂, FeBr₃ | Methyl 3-bromo-4-(pyrrolidine-1-carbonyl)benzoate |
| Sulfonation | SO₃, H₂SO₄ | Methyl 3-sulfo-4-(pyrrolidine-1-carbonyl)benzoate |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Reaction is unlikely to occur due to deactivation |
| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Reaction is unlikely to occur due to deactivation |
Nucleophilic Aromatic Substitution (NAS):
Nucleophilic aromatic substitution is generally not favored on benzene rings unless they are substituted with strong electron-withdrawing groups and contain a good leaving group. In the case of this compound, the ring is deactivated towards nucleophilic attack due to the absence of a suitable leaving group (like a halide) on the aromatic ring. The groups present (hydrogen, ester, and amide) are not typically displaced by nucleophiles under standard NAS conditions. Therefore, nucleophilic aromatic substitution is not a characteristic reaction of this compound.
Theoretical and Computational Studies of Methyl 4 Pyrrolidine 1 Carbonyl Benzoate
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and the three-dimensional arrangement of atoms, which are crucial for determining the molecule's stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) for Optimized Structures and Energetics
Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the electronic structure of molecules. A DFT analysis of methyl 4-(pyrrolidine-1-carbonyl)benzoate would involve optimizing the molecular geometry to find the most stable conformation (the lowest energy state). This process calculates key parameters such as bond lengths, bond angles, and dihedral angles.
For this compound, the calculations would likely be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p). The results would provide precise values for the C-C, C-N, C=O, and C-O bond lengths, as well as the angles between these bonds. The dihedral angles would reveal the relative orientation of the phenyl ring, the pyrrolidine (B122466) ring, and the methyl ester group. For instance, the twist angle between the plane of the benzene (B151609) ring and the amide group is a critical parameter that influences the molecule's electronic properties.
Table 1: Predicted Optimized Geometrical Parameters from a Hypothetical DFT Calculation
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C(aromatic)-C(carbonyl) | ~1.50 Å |
| Bond Length | C(carbonyl)-N(pyrrolidine) | ~1.35 Å |
| Bond Length | O(carbonyl)-C(carbonyl) | ~1.23 Å |
| Bond Angle | C(aromatic)-C(carbonyl)-N | ~118° |
Note: These are estimated values based on similar structures and would be precisely determined by actual DFT calculations.
Furthermore, DFT calculations would yield important energetic information, including the total energy of the molecule, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.
Ab Initio and Semi-Empirical Methods for Electronic Properties
Beyond DFT, other methods can be employed to study electronic properties. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without empirical parameters. While computationally more demanding than DFT, they can provide very accurate results for certain properties. A comparative study using these methods would help to validate the results obtained from DFT.
Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. While less accurate, they are much faster and can be useful for preliminary analyses of large molecules. These methods would provide a qualitative overview of the electronic properties of this compound.
Analysis of Intramolecular Interactions and Bonding Characteristics
The electronic structure obtained from quantum chemical calculations can be further analyzed to understand the nature of chemical bonds and non-covalent interactions within the molecule.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and the nature of bonding. In this compound, NBO analysis would quantify the delocalization of electron density from the nitrogen lone pair of the pyrrolidine ring into the antibonding orbital of the adjacent carbonyl group (n -> π* interaction). This interaction is characteristic of amides and contributes to the stability of the amide bond.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction
The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).
For this compound, the MEP map would be expected to show the most negative potential (red) around the oxygen atoms of the carbonyl and ester groups, indicating these are the primary sites for electrophilic attack. Conversely, regions of positive potential (blue) would likely be found around the hydrogen atoms of the pyrrolidine and methyl groups. This information is crucial for understanding how the molecule will interact with other reagents.
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling can be used to explore the mechanisms of chemical reactions involving this compound. For instance, the hydrolysis of the ester or amide group could be studied by modeling the reaction pathway. This involves identifying the transition state structures and calculating the activation energies for each step of the reaction.
By mapping the potential energy surface, researchers can determine the most likely reaction mechanism and predict the reaction rates. For example, a computational study could compare the activation barriers for the acid-catalyzed and base-catalyzed hydrolysis of the methyl ester group. This would provide valuable insights into the reaction conditions required to selectively cleave this part of the molecule. Such studies are instrumental in designing synthetic routes and understanding the chemical behavior of the compound.
Transition State Characterization for Reaction Mechanisms
Reaction Coordinate Mapping and Energy Barrier Calculations
Information regarding reaction coordinate mapping and the calculation of energy barriers for chemical transformations of this compound is not described in currently accessible research. Such studies, which are crucial for understanding reaction kinetics and mechanisms, involve mapping the potential energy surface along the reaction pathway to identify the transition state and determine the activation energy. However, specific energy barrier values and detailed potential energy surface analyses for this compound have not been published.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
There is a lack of published research detailing the theoretical prediction of spectroscopic parameters (such as 1H NMR, 13C NMR, IR, and UV-Vis spectra) for this compound and the subsequent comparison of this data with experimental findings. While computational methods are frequently employed to predict spectroscopic properties and aid in the structural elucidation of molecules, specific studies applying these techniques to this compound are not found in the available literature. Therefore, a data table comparing theoretical and experimental spectroscopic values cannot be provided.
Role As a Synthetic Intermediate and Building Block in Organic Synthesis
Precursor in the Synthesis of Analogous Pyrrolidine-Containing Scaffolds
The utility of methyl 4-(pyrrolidine-1-carbonyl)benzoate as a precursor is prominently demonstrated in the synthesis of novel therapeutic agents. A key example is its role in the development of new thiophene-arylamide derivatives with potent antimycobacterial properties. In a multi-step synthetic sequence, this compound is first synthesized and then utilized as a key building block acs.orgnih.gov.
The synthesis of this precursor involves the amidation of methyl 4-(chlorocarbonyl)benzoate with pyrrolidine (B122466) in the presence of a base such as triethylamine (B128534) acs.orgnih.gov. This reaction proceeds with high efficiency, providing the desired this compound in excellent yield. The resulting compound is a stable, white solid that can be easily purified and characterized acs.orgnih.gov.
Once obtained, this precursor undergoes further transformations to generate more complex and biologically active molecules. The synthetic strategy often involves the hydrolysis of the methyl ester group to the corresponding carboxylic acid. This is typically achieved by treating the ester with an aqueous solution of a base like lithium hydroxide (B78521) acs.orgnih.gov. The resulting 4-(pyrrolidine-1-carbonyl)benzoic acid can then be coupled with various amines to form a new amide bond, leading to the creation of a diverse library of compounds with modified peripheral groups. This approach highlights the role of the initial scaffold as a template for generating structural diversity.
Table 1: Synthesis and Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Systematic Name | This compound | acs.orgnih.gov |
| Appearance | White solid | acs.orgnih.gov |
| Melting Point | 103–104 °C | acs.orgnih.gov |
| Synthesis Yield | 95% | acs.orgnih.gov |
| Starting Materials | Methyl 4-(chlorocarbonyl)benzoate, Pyrrolidine | acs.orgnih.gov |
Utilization in Constructing Diverse Benzoate-Fused Heterocyclic Systems
While this compound is a valuable precursor for the elaboration of substituents on the benzoate (B1203000) ring, its direct application in the construction of fused heterocyclic systems is less commonly documented in the available scientific literature. The primary synthetic utility reported for this compound centers on the modification of its existing functional groups rather than the participation of the benzoate ring in cyclization reactions to form fused heterocycles. However, the potential for such applications exists, given the reactivity of the aromatic ring and the carbonyl group under specific reaction conditions. Future research may explore the development of novel synthetic methodologies that utilize this building block for the creation of complex, multi-cyclic architectures.
Development of Novel Methodologies by Leveraging its Functional Groups
The functional groups of this compound are key to its versatility in the development of novel synthetic methodologies. The presence of both a methyl ester and a tertiary amide allows for selective chemical manipulations, enabling the stepwise construction of complex molecules.
A prime example of leveraging these functional groups is seen in the synthesis of DprE1 inhibitors, which are being investigated as potential treatments for tuberculosis acs.orgnih.gov. In this synthetic route, the methyl ester of the parent compound is selectively hydrolyzed to a carboxylic acid, while the robust pyrrolidine amide remains intact acs.orgnih.gov. This selective hydrolysis is a critical step, as it unmasks a reactive handle for further chemical elaboration.
The resulting carboxylic acid is then activated and coupled with a variety of amine-containing fragments using standard peptide coupling reagents. This strategy allows for the systematic introduction of diverse structural motifs, leading to the generation of a library of potential drug candidates. The stability of the pyrrolidine amide under the hydrolysis and coupling conditions is a significant advantage, as it ensures the integrity of the core scaffold throughout the synthetic sequence. This approach demonstrates how the distinct reactivity of the functional groups within this compound can be exploited to streamline the synthesis of complex, biologically active molecules.
Stereoselective Synthesis and Chiral Induction Using Derivatives
The current body of scientific literature does not extensively cover the use of this compound in stereoselective synthesis or chiral induction. Research has primarily focused on its application as an achiral scaffold in the synthesis of various compounds. The pyrrolidine ring itself is not substituted in a manner that would typically lead to its use as a chiral auxiliary. However, the potential for developing chiral derivatives of this compound exists. For instance, the introduction of stereocenters on the pyrrolidine ring could lead to the creation of chiral building blocks. These chiral analogues could then be explored for their utility in asymmetric synthesis, where they might serve as chiral ligands or as starting materials for the synthesis of enantiomerically pure target molecules. Further research in this area could unlock new applications for this versatile scaffold in the field of stereoselective chemistry.
Future Research Directions in the Chemistry of Methyl 4 Pyrrolidine 1 Carbonyl Benzoate
Exploration of Novel and Sustainable Synthetic Pathways
The traditional synthesis of benzamides often involves multi-step procedures that may utilize harsh reagents, such as converting a carboxylic acid to a more reactive acyl chloride using agents like thionyl chloride before reacting it with an amine. researchgate.netnih.gov While effective, these methods can generate significant chemical waste and may not be compatible with sensitive functional groups. Future research should prioritize the development of more sustainable and efficient synthetic routes to methyl 4-(pyrrolidine-1-carbonyl)benzoate.
Key areas of investigation could include:
Direct Catalytic Amidation: Developing novel catalysts that enable the direct condensation of methyl 4-(aminocarbonyl)benzoate with pyrrolidine (B122466), or a related precursor, would eliminate the need for stoichiometric activating agents and reduce byproduct formation. Research into catalysts based on earth-abundant metals or organocatalysts could provide greener alternatives.
Mechanochemistry: The use of ball milling and other mechanochemical techniques represents a promising solvent-free or low-solvent approach to amide bond formation. acs.org Investigating the mechanochemical synthesis of this compound from its carboxylic acid and amine precursors could lead to a highly efficient, scalable, and environmentally friendly process. acs.org
Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved safety, and easier scalability. Adapting the synthesis of this compound to a flow process could streamline its production.
Use of Solid Acid Catalysts: Exploring solid acid catalysts, such as zirconium-based systems, could facilitate key reaction steps like esterification or amidation under heterogeneous conditions, simplifying catalyst recovery and product purification. mdpi.com
| Synthetic Approach | Key Principle | Potential Advantages for Synthesizing this compound | Relevant Research Area |
|---|---|---|---|
| Direct Catalytic Amidation | Catalyst-mediated direct coupling of carboxylic acid and amine. | Higher atom economy, reduced waste, milder conditions. | Homogeneous/Heterogeneous Catalysis, Green Chemistry |
| Mechanochemistry | Using mechanical force to induce chemical reactions. | Solvent-free or reduced solvent usage, high efficiency. acs.org | Green Chemistry, Solid-State Chemistry |
| Flow Chemistry | Performing reactions in a continuous flowing stream. | Improved process control, enhanced safety, scalability. | Chemical Engineering, Process Chemistry |
| Solid Acid Catalysis | Employing recyclable solid catalysts. | Ease of catalyst separation and reuse, process simplification. mdpi.com | Heterogeneous Catalysis, Material Science |
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring and Structural Dynamics
A detailed understanding of reaction kinetics and the detection of transient intermediates are crucial for optimizing synthetic protocols. Future research could apply state-of-the-art spectroscopic techniques for the real-time, in-situ monitoring of the synthesis of this compound.
Promising future directions include:
Surface-Enhanced Raman Spectroscopy (SERS): This highly sensitive technique could be used to observe the amide bond formation at the single-molecule level. acs.orgnsf.govfao.org By functionalizing nanoparticles or a nanoelectrode, it may be possible to monitor the dynamic evolution of the reaction between the carboxylic acid ester and pyrrolidine with millisecond time resolution. acs.orgfao.org
Hyperpolarization NMR: Techniques like Signal Amplification by Reversible Exchange (SABRE) can dramatically enhance NMR signal intensity, allowing for the real-time tracking of low-concentration species in a reaction mixture using benchtop NMR spectrometers. nih.gov This could be invaluable for studying reaction mechanisms and kinetics without the need for high-field instruments.
Camera-Enabled Colorimetric Monitoring: For reactions involving colored intermediates or coupling agents that release a colored byproduct, simple camera technology can be employed as a non-contact method for monitoring reaction progress. chemrxiv.org Correlations between color changes and product conversion can be established, offering a low-cost, data-rich monitoring tool. chemrxiv.org
| Spectroscopic Probe | Principle | Potential Application to this compound Synthesis | Information Gained |
|---|---|---|---|
| Single-Entity EC-SERS | Plasmonic enhancement of Raman scattering at a nano-interface. acs.org | Real-time observation of the amide bond-forming step. | Reaction dynamics, detection of single-molecule events. nsf.gov |
| Hyperpolarization NMR (SABRE) | Parahydrogen-based signal enhancement of NMR-active nuclei. nih.gov | In-situ monitoring of reactant consumption and product formation, even at low concentrations. | Reaction kinetics, mechanistic insights, intermediate detection. nih.gov |
| Computer Vision/Colorimetry | Tracking color changes in the reaction mixture over time using a camera. chemrxiv.org | Monitoring reactions that utilize coupling reagents releasing colored byproducts. | Reaction conversion rates, endpoint determination. chemrxiv.org |
Deepening Mechanistic Understanding through Integrated Experimental and Computational Approaches
While various mechanisms for amide bond formation are known, the specific pathway for a given set of reactants and conditions can be complex. numberanalytics.comresearchgate.net A powerful future research direction involves integrating experimental kinetic and thermodynamic data with high-level computational modeling to build a comprehensive mechanistic picture for the synthesis of this compound.
This integrated approach would involve:
Experimental Studies: Performing detailed kinetic analyses under various conditions (e.g., temperature, concentration, catalyst) using techniques like in-situ NMR or calorimetry. researchgate.net These studies would provide empirical data on reaction rates and thermodynamic parameters.
Computational Modeling: Using Density Functional Theory (DFT) and other computational methods to model the reaction pathway. mdpi.com This can help identify transition states, calculate activation energies for different proposed mechanisms (e.g., pathways involving neutral or zwitterionic intermediates), and predict the stability of intermediates. researchgate.netmdpi.com
Synergistic Analysis: Comparing the experimental data with the computational results to validate the proposed mechanism. For example, calculated activation energies can be correlated with experimentally determined reaction rates to support a particular pathway. researchgate.netmdpi.com This combined approach can provide a much more robust understanding than either method alone, guiding the rational design of more efficient synthetic procedures.
Strategic Functionalization for Non-Biological Material Science and Catalyst Development
The inherent structure of this compound makes it an attractive scaffold for the development of new functional materials and catalysts. Future research could focus on strategically modifying the molecule to impart desired properties.
Potential avenues for exploration include:
Polymer Science: The aromatic ring is amenable to further functionalization. Introducing polymerizable groups (e.g., vinyl, acrylate) onto the benzene (B151609) ring could allow for the incorporation of this molecule as a monomer into novel polymers. The rigid benzamide (B126) core could impart desirable thermal or mechanical properties to the resulting materials.
Ligand Development for Catalysis: The oxygen and nitrogen atoms within the molecule possess lone pairs of electrons, making them potential coordination sites for metal ions. Future work could explore the synthesis of derivatives of this compound that can act as ligands in homogeneous catalysis. The electronic properties of the ligand could be tuned by adding substituents to the aromatic ring, potentially influencing the activity and selectivity of a metal catalyst.
Organic Electronics: Aromatic amides and esters are components of some materials used in organic electronics, such as in Organic Light-Emitting Diodes (OLEDs). mdpi.com While the parent molecule is unlikely to be active on its own, research could investigate its use as a building block for larger, conjugated systems with interesting photophysical properties. By extending the conjugation through chemical modification, it may be possible to create novel materials for electronic applications.
Q & A
What synthetic strategies are recommended for the preparation of methyl 4-(pyrrolidine-1-carbonyl)benzoate, and how do reaction conditions influence yield?
Basic Research Focus
A common approach involves coupling pyrrolidine with a benzoate derivative via a carbonyl linkage. For example, palladium-catalyzed cross-coupling reactions using ligands like PA-Ph (L-1) under inert conditions (e.g., PhMe solvent, 65°C) can achieve cyclization with moderate yields (~69%) . Alternative methods include DCC-mediated coupling of activated esters with amines, though this may require purification via FCC (flash column chromatography) to isolate the product . Key variables include catalyst loading (5.0 mol% Pd₂(dba)₃), ligand-to-metal ratios (4:1), and solvent choice, which impacts reaction efficiency and byproduct formation.
How can researchers characterize the purity and structural integrity of this compound?
Basic Research Focus
Comprehensive characterization requires multi-technique validation:
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δC 170–175 ppm for carbonyl groups) confirm regiochemistry and substituent positions .
- HRMS : High-resolution mass spectrometry (e.g., observed m/z 388.1344 vs. calculated 388.1342) validates molecular formula .
- HPLC/GC-MS : Assess purity (>95%) and detect trace byproducts, particularly unreacted precursors or oxidation derivatives .
- FTIR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
What advanced techniques are used to optimize reaction selectivity in the presence of competing functional groups?
Advanced Research Focus
Competing reactions (e.g., over-alkylation or ester hydrolysis) can be mitigated by:
- Protecting Groups : Temporarily blocking reactive sites (e.g., silyl ethers for hydroxyl groups) during synthesis .
- Ligand Screening : Testing bidentate ligands (e.g., PA-Ph) to enhance catalytic specificity in palladium-mediated reactions .
- Kinetic Control : Adjusting temperature and reaction time to favor the desired pathway. For example, lower temperatures (0–25°C) may suppress side reactions like epimerization.
How can researchers resolve contradictions in spectroscopic data for structurally similar derivatives?
Advanced Research Focus
Discrepancies in NMR or mass spectra often arise from:
- Stereochemical Isomerism : Use NOESY or chiral HPLC to distinguish enantiomers (e.g., 3:2 dr observed in Pd-catalyzed cyclizations) .
- Dynamic Effects : Variable-temperature NMR (e.g., 153 K to 298 K) can resolve overlapping signals caused by conformational flexibility .
- Computational Validation : Compare experimental data with DFT-calculated chemical shifts or IR frequencies to confirm assignments .
What methodologies are employed to study the compound’s reactivity in medicinal chemistry applications?
Advanced Research Focus
To evaluate bioactivity:
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing pyrrolidine with piperidine) and test against target proteins .
- Kinetic Assays : Monitor enzyme inhibition (e.g., fluorogenic substrates) to quantify IC₅₀ values .
- Metabolic Stability : Use liver microsome assays with LC-MS to assess degradation pathways .
How can researchers ensure reproducibility in multi-step syntheses of this compound?
Advanced Research Focus
Critical factors include:
- Batch Consistency : Standardize reagent sources (e.g., >97% purity for intermediates) and solvent drying protocols .
- In-Line Analytics : Implement reaction monitoring via FTIR or Raman spectroscopy to detect intermediates .
- Detailed Logs : Document exact conditions (e.g., argon vs. nitrogen atmosphere, humidity levels) that impact sensitive steps like ligand-metal coordination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
